molecular formula C24H44O5 B14668278 Diethyl 2-hexadecyl-3-oxobutanedioate CAS No. 42065-58-7

Diethyl 2-hexadecyl-3-oxobutanedioate

Cat. No.: B14668278
CAS No.: 42065-58-7
M. Wt: 412.6 g/mol
InChI Key: SFKXFSUPLYQWEF-UHFFFAOYSA-N
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Description

Diethyl 2-hexadecyl-3-oxobutanedioate is an organic compound with the molecular formula C22H40O5 It is a derivative of butanedioic acid, where two ethyl groups and a hexadecyl group are attached to the carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-hexadecyl-3-oxobutanedioate can be synthesized through the alkylation of diethyl malonate with a hexadecyl halide. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the general approach would involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-hexadecyl-3-oxobutanedioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-hexadecyl-3-oxobutanedioate has various applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-hexadecyl-3-oxobutanedioate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-hexadecyl-3-oxobutanedioate is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and lipid solubility .

Properties

CAS No.

42065-58-7

Molecular Formula

C24H44O5

Molecular Weight

412.6 g/mol

IUPAC Name

diethyl 2-hexadecyl-3-oxobutanedioate

InChI

InChI=1S/C24H44O5/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23(26)28-5-2)22(25)24(27)29-6-3/h21H,4-20H2,1-3H3

InChI Key

SFKXFSUPLYQWEF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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